1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine
Overview
Description
1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine, commonly known as DAPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DAPP is a piperazine derivative that has been shown to exhibit interesting pharmacological properties, making it a promising candidate for further research.
Mechanism of Action
DAPP acts as a selective antagonist of the 5-HT2A receptor, which is a serotonin receptor subtype that is involved in the regulation of mood and behavior. By blocking the activity of this receptor, DAPP may modulate the release of neurotransmitters such as dopamine and serotonin, which are known to play a role in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
DAPP has been shown to modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. This modulation may lead to changes in neuronal activity, which may in turn affect behavior and mood. In addition, DAPP has been shown to exhibit anticonvulsant and analgesic properties, which may be due to its ability to modulate the activity of ion channels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of DAPP is that it exhibits high selectivity for the 5-HT2A receptor, which may reduce the risk of unwanted side effects. However, one limitation of DAPP is that it has poor solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on DAPP. One direction is to investigate its potential use in the treatment of anxiety and depression, as these are common neurological disorders that are often difficult to treat with current medications. Another direction is to explore the potential use of DAPP as an anticonvulsant and analgesic agent, as these properties may make it a useful alternative to current medications that have limited efficacy or unwanted side effects. Finally, further research is needed to optimize the synthesis and formulation of DAPP to improve its solubility and bioavailability.
Scientific Research Applications
DAPP has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In addition, DAPP has been shown to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
properties
IUPAC Name |
1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-9-8-17(14-20(19)26-2)15-22-10-12-23(13-11-22)21(24)16-27-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBMDTLQEIVBML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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